molecular formula C18H18N2O2 B415525 (2,5-Dimethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine CAS No. 5557-41-5

(2,5-Dimethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine

Cat. No.: B415525
CAS No.: 5557-41-5
M. Wt: 294.3g/mol
InChI Key: XIVSIOSTZUPIFI-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a 2,5-dimethoxyphenyl group and a 4-methyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Substitution with 2,5-Dimethoxyphenyl Group: The introduction of the 2,5-dimethoxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. Common reagents used in this step include 2,5-dimethoxybenzene and appropriate halogenating agents.

    Introduction of the 4-Methyl Group: The 4-methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic methods to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

    Medicine: Quinoline derivatives, including N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine, have shown promise as therapeutic agents for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar 2,5-dimethoxyphenyl group.

    2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe): Another hallucinogenic compound with structural similarities.

    2,5-Dimethoxyphenethylamine (2C-H): A simpler phenethylamine derivative with similar methoxy substitutions.

Uniqueness

N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine is unique due to its quinoline core structure, which distinguishes it from other similar compounds that typically have a phenethylamine or benzylamine core. This structural difference may result in distinct biological activities and applications.

Properties

CAS No.

5557-41-5

Molecular Formula

C18H18N2O2

Molecular Weight

294.3g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-methylquinolin-2-amine

InChI

InChI=1S/C18H18N2O2/c1-12-10-18(19-15-7-5-4-6-14(12)15)20-16-11-13(21-2)8-9-17(16)22-3/h4-11H,1-3H3,(H,19,20)

InChI Key

XIVSIOSTZUPIFI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=C(C=CC(=C3)OC)OC

solubility

1.4 [ug/mL]

Origin of Product

United States

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